2,6,10,14-Tetramethylpentadecane-D40

Übersicht

Beschreibung

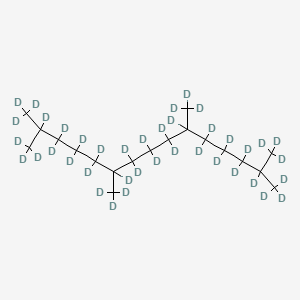

2,6,10,14-Tetramethylpentadecane-D40, also known as pristane, is a branched alkane with the molecular formula C19H40. It is a saturated hydrocarbon that is commonly found in mineral oils and biological systems. This compound is known for its stability and resistance to oxidation, making it useful in various industrial and research applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,6,10,14-Tetramethylpentadecane-D40 can be synthesized through several methods, including:

Hydrogenation of Phytol: Phytol, a diterpene alcohol, can be hydrogenated in the presence of a catalyst such as palladium on carbon to produce this compound.

Fractional Distillation: This compound can also be isolated from crude oil through fractional distillation, where it is separated based on its boiling point.

Industrial Production Methods

In industrial settings, this compound is typically produced as a byproduct of petroleum refining. The process involves the catalytic cracking of heavy hydrocarbons, followed by distillation to isolate the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

2,6,10,14-Tetramethylpentadecane-D40 primarily undergoes the following types of reactions:

Substitution: It can undergo substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms.

Common Reagents and Conditions

Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize this compound.

Halogenating Agents: Halogens like chlorine or bromine can be used in the presence of light or a catalyst to facilitate substitution reactions.

Major Products Formed

Oxidation Products: Various alcohols, ketones, and carboxylic acids can be formed through oxidation.

Halogenated Compounds: Chlorinated or brominated derivatives are common products of halogenation reactions.

Wissenschaftliche Forschungsanwendungen

Immunological Studies

Pristane-D40 is utilized in immunological research to study autoimmune diseases. It has been shown to induce a lupus-like syndrome in experimental models. For example, peritoneal administration of pristane can lead to the development of systemic lupus erythematosus in mice, which is crucial for understanding the mechanisms behind autoimmune disorders .

Genotoxicity Assessments

The compound has been investigated for its genotoxic potential. Research has demonstrated that pristane can enhance the SOS response in Escherichia coli, indicating its role in inducing genotoxic events under certain conditions. This property makes it a candidate for evaluating the genotoxic effects of various substances in biological systems .

Hydrocarbon Biodegradation Studies

Pristane-D40 serves as a model compound for studying hydrocarbon degradation by microorganisms. Its stable structure allows researchers to trace metabolic pathways and understand how specific bacteria adapt to hydrocarbon-rich environments. Proteomic analyses have shown changes in microbial protein expression when exposed to alkanes like pristane, providing insights into microbial ecology and bioremediation processes .

Data Tables

Case Study 1: Induction of Autoimmunity

In a study conducted by Turner et al., pristane was administered to naive rats to observe T cell activation and proliferation. Results indicated significant expansion of CD4+ T cells, demonstrating the compound's role as an adjuvant in autoimmune responses .

Case Study 2: Microbial Response to Hydrocarbons

A study explored the proteomic changes in hydrocarbon-degrading bacteria exposed to pristane. Using LC-MS/MS shotgun proteomics, researchers identified specific proteins that were upregulated during growth on alkanes, highlighting the adaptive mechanisms of these microorganisms .

Wirkmechanismus

The mechanism of action of 2,6,10,14-Tetramethylpentadecane-D40 involves its interaction with biological membranes and immune cells. It can induce inflammation and immune responses by activating macrophages and other immune cells. The molecular targets include toll-like receptors and other pattern recognition receptors on immune cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,6,10,14-Tetramethylhexadecane: Similar in structure but with an additional carbon atom.

2,6,10,14-Tetramethyloctadecane: Similar in structure but with two additional carbon atoms.

Uniqueness

2,6,10,14-Tetramethylpentadecane-D40 is unique due to its specific branching pattern and its stability, which makes it resistant to oxidation and suitable for various applications .

Biologische Aktivität

Introduction

2,6,10,14-Tetramethylpentadecane-D40, also known as Pristane-D40, is a deuterated derivative of pristane, a naturally occurring hydrocarbon. This compound has garnered attention due to its unique biological properties and applications in various fields such as immunology and pharmacology. This article explores the biological activity of Pristane-D40, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

- Molecular Formula : CD

- CAS Number : 16416-35-6

- Molecular Weight : 308.77 g/mol

- Structure : Pristane-D40 is characterized by a branched hydrocarbon chain with four methyl groups at specific positions (2, 6, 10, and 14) on a pentadecane backbone.

Immunological Activity

Pristane has been identified as a non-antigenic adjuvant that can induce MHC class II-restricted T cells in animal models. Specifically, it has been shown to promote the activation of arthritogenic T cells in rats, which may contribute to autoimmune responses. The mechanism involves the modulation of immune cell signaling pathways and cytokine production.

Pharmacokinetics

Deuteration of compounds like Pristane can alter their pharmacokinetic properties. Studies suggest that deuterated compounds may exhibit improved metabolic stability and bioavailability compared to their non-deuterated counterparts. This can lead to prolonged therapeutic effects and reduced toxicity profiles.

Antioxidant Activity

Pristane and its derivatives have been investigated for their antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress in biological systems. The presence of methyl groups in Pristane-D40 may enhance its ability to scavenge free radicals.

Case Studies and Research Findings

- Immunomodulatory Effects : A study demonstrated that pristane could induce the production of pro-inflammatory cytokines in mouse models, suggesting potential applications in vaccine development and immunotherapy.

- Autoimmunity Research : Research involving pristane has shown its role in the development of autoimmune diseases such as lupus in animal models. This highlights the compound's significance in understanding disease mechanisms and developing therapeutic strategies.

- Metabolic Studies : Investigations into the metabolic pathways involving deuterated hydrocarbons indicate that Pristane-D40 may be utilized as a tracer in drug development processes due to its stable isotopic labeling.

Data Table: Comparison of Biological Activities

| Activity Type | Pristane | Pristane-D40 | Notes |

|---|---|---|---|

| Immunomodulatory | Yes | Yes | Induces T-cell activation |

| Antimicrobial | Yes | Limited Evidence | Further research needed |

| Antioxidant | Yes | Potentially Higher | Methyl groups may enhance scavenging |

| Metabolic Stability | Standard | Enhanced | Deuteration improves pharmacokinetics |

Eigenschaften

IUPAC Name |

1,1,1,2,3,3,4,4,5,5,6,7,7,8,8,9,9,10,11,11,12,12,13,13,14,15,15,15-octacosadeuterio-2,6,10,14-tetrakis(trideuteriomethyl)pentadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40/c1-16(2)10-7-12-18(5)14-9-15-19(6)13-8-11-17(3)4/h16-19H,7-15H2,1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D,17D,18D,19D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJVVFBFDXDTEG-DZIYOUSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101107955 | |

| Record name | Pentadecane-1,1,1,2,3,3,4,4,5,5,6,7,7,8,8,9,9,10,11,11,12,12,13,13,14,15,15,15-d28, 2,6,10,14-tetra(methyl-d3)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101107955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16416-35-6 | |

| Record name | Pentadecane-1,1,1,2,3,3,4,4,5,5,6,7,7,8,8,9,9,10,11,11,12,12,13,13,14,15,15,15-d28, 2,6,10,14-tetra(methyl-d3)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16416-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecane-1,1,1,2,3,3,4,4,5,5,6,7,7,8,8,9,9,10,11,11,12,12,13,13,14,15,15,15-d28, 2,6,10,14-tetra(methyl-d3)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101107955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.